molecular formula C15H9BrFN3O2 B2724914 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide CAS No. 891127-84-7

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2724914
CAS RN: 891127-84-7
M. Wt: 362.158
InChI Key: ZIXLJWMWCSUVBF-UHFFFAOYSA-N
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Description

“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted with a 4-bromophenyl group and a 3-fluorobenzamide group .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. The oxadiazole ring in this compound could potentially undergo reactions like electrophilic substitution or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the bromine and fluorine atoms in this compound could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds containing 1,3,4-oxadiazole rings have been synthesized and tested for their antimicrobial and antifungal properties. For example, the microwave-induced synthesis of fluorobenzamides has shown promising antimicrobial activity, highlighting the role of fluorine atoms in enhancing these properties (Desai, Rajpara, & Joshi, 2013). Similarly, benzimidazole derivatives containing 1,3,4-oxadiazole rings have demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015). These findings suggest a broad spectrum of antimicrobial efficacy that could be leveraged in developing new therapeutic agents.

Anticancer Applications

The compound's framework has been explored for its potential anticancer applications. Novel derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing potent activity. This research avenue is crucial for developing new, more effective cancer therapies, as evidenced by the synthesis and evaluation of oxadiazole derivatives as antimicrobial agents, which also hinted at their potential anticancer properties (Parikh & Joshi, 2014).

Optical and Electronic Applications

Beyond biomedical applications, 1,3,4-oxadiazole derivatives have been investigated for their optical and electronic properties, such as in the synthesis and nonlinear optical characterization of new oxadiazoles. These compounds, especially those containing fluorine, like the subject compound, exhibit promising optical limiting behaviors, which are valuable for optoelectronic applications (Chandrakantha et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures should always be followed when working with chemicals .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLJWMWCSUVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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